molecular formula C13H13N5O2 B15065268 [1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate

[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate

Cat. No.: B15065268
M. Wt: 271.27 g/mol
InChI Key: KHEXTXDXTGBBDR-UHFFFAOYSA-N
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Description

[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate: is a complex organic compound that features a quinoxaline core, a cyano group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the hydrazinyl group and the cyano group. The final step involves the esterification to form the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of [1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or covalent bonds with active sites, while the cyano group can participate in electron transfer processes. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate

InChI

InChI=1S/C13H13N5O2/c1-8(19)20-9(7-14)6-12-13(18-15)17-11-5-3-2-4-10(11)16-12/h2-6,9,16H,15H2,1H3,(H,17,18)

InChI Key

KHEXTXDXTGBBDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=C1C(=NC2=CC=CC=C2N1)NN)C#N

Origin of Product

United States

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